N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide compounds is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, the creation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors was achieved by examining the effects of substituents on the phenyl ring . Another study synthesized a fluorescent agent, 6-methoxy-2-[5-methoxy-2-(4-methylbenzenesulfonamido)]phenyl-4-benzoxazinone, from methoxyanthranilic acid . These examples demonstrate the diverse synthetic routes and targeted applications of sulfonamide derivatives in pharmaceutical research.
Molecular Structure Analysis
The molecular structure and spectral properties of sulfonamide compounds have been extensively studied. For instance, N-phenylbenzenesulfonamide (NPBS) was synthesized and characterized using various spectroscopic techniques, and its molecular structure was analyzed using density functional theory (DFT) . The study provided detailed insights into the vibrational frequencies, geometric parameters, and hyperpolarizability of NPBS. Similarly, the crystal structures of certain fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes were determined, revealing the binding potencies and selectivity of these compounds .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds with other chemical entities has been explored in several studies. For example, the reaction of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid with primary amines was used for derivatizing amines for gas chromatography analysis . Another study investigated the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, leading to various brominated products . These studies highlight the chemical versatility and reactivity of sulfonamide groups in different contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are crucial for their biological activity and stability. The study on N-phenylbenzenesulfonamide provided insights into its dipole moment, polarizability, and thermodynamic properties at different temperatures . The fluorinated benzenesulfonamides showed higher binding potency than non-fluorinated compounds, indicating the influence of fluorination on the physical properties and biological activity . These findings are essential for understanding the behavior of sulfonamide compounds in biological systems and for designing new drugs with improved properties.
Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
The compound also has relevance in advanced oxidation processes (AOPs), a critical area of research due to water scarcity and the persistence of recalcitrant compounds in the environment. AOPs are used to treat various organic pollutants, and understanding the biotoxicity of by-products, degradation pathways, and the application of computational methods like the Fukui function can enhance the degradation efficiency of these systems. This knowledge is crucial for environmental protection and ensuring the safety of water resources (Qutob et al., 2022).
Implications in Pharmacology and Drug Development
The chemical structure and characteristics of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide make it a valuable chemical moiety in pharmacology and drug development. The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related structure, show potential in the discovery of functional molecules and pharmaceuticals. This research opens up possibilities for developing new medications and exploring the therapeutic potential of sulfonamide or sultam-based compounds (Kaneda, 2020).
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBXDIMUAJYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.